molecular formula C8H19N B1595988 N-Ethylhexylamine CAS No. 20352-67-4

N-Ethylhexylamine

Cat. No. B1595988
CAS RN: 20352-67-4
M. Wt: 129.24 g/mol
InChI Key: WSTNFGAKGUERTC-UHFFFAOYSA-N
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Description

N-Ethylhexylamine is a chemical compound that belongs to the class of aliphatic amines. It is used in various scientific research applications due to its unique properties.

Scientific Research Applications

  • Recovery of Hydrochloric Acid and Metals from Leach Solutions : N-Ethylhexylamine, particularly in its tris-2-ethylhexylamine form, has been effectively used to recover hydrochloric acid and metals from leach solutions. This process is compared with other extractants for its efficiency and environmental impact (Kesieme et al., 2018).

  • Synthesis of Azabicyclic Ketones : N,N-Bis(ethoxymethyl)alkylamines, closely related to this compound, are used in the double-Mannich annulation of cyclic ketone substrates. This process provides an efficient route to synthesize azabicyclic ketones, which are valuable in creating novel constrained homocholine analogues (Halliday et al., 2006).

  • Metabolism of Psychedelic Substances : In research on novel psychedelic substances, N-Benzylphenethylamines (NBOMes), which share structural similarities with this compound, have been studied for their metabolism in various biological systems (Šuláková et al., 2021).

  • Recovery of Sulfuric Acid from Waste Solutions : Tris-2-ethylhexylamine (TEHA), a derivative of this compound, is used for recovering sulfuric acid from waste and process solutions. This study highlights its effectiveness and potential applications in industrial processes (Kesieme et al., 2013).

  • Radiolytic Products of N,N-Diethyl-Hydroxylamine in Water : Research on the γ-ray damage of N,N-Diethyl-hydroxylamine (DEHA) in water examines its stability under radiation and identifies its main radiolytic products. This study is significant for understanding the behavior of such compounds under irradiation, relevant for nuclear chemistry and safety (Wang et al., 2015).

properties

IUPAC Name

N-ethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNFGAKGUERTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338138
Record name N-Ethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20352-67-4
Record name N-Ethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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